2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine
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Overview
Description
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine typically involves the reaction of 6-methylpyridine with azetidin-3-ol. One common method includes the use of a base such as sodium hydride to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with 6-methylpyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring may play a crucial role in binding to these targets, thereby influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yloxy)-3-methylpyridine
- Methyl 2-(azetidin-3-yloxy)acetate hydrochloride
- 2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-6-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3 |
InChI Key |
QVAMIHZSYNESAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)COC2CNC2 |
Origin of Product |
United States |
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